JNJ 17029259

Übersicht

Beschreibung

JNJ-17029259 ist ein niedermolekulares Medikament, das von Johnson & Johnson entwickelt wurde. Es ist ein potenter und selektiver Inhibitor des vaskulären endothelialen Wachstumsfaktorrezeptors 2 (VEGF-R2), der eine entscheidende Rolle bei der Angiogenese, dem Prozess der Bildung neuer Blutgefäße, spielt. Diese Verbindung hat sich als vielversprechend bei der Hemmung der Angiogenese und der retinalen Neovaskularisierung erwiesen, was sie zu einem potenziellen therapeutischen Mittel zur Behandlung verschiedener Krebsarten und ophthalmologischer Neovaskularisationsstörungen macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von JNJ-17029259 beinhaltet einen wichtigen synthetischen Zwischenstoff, 4-(5-Isoxazolyl)benzonitril, der unter Verwendung von Cer(III)-chlorid und Methyllithium in Tetrahydrofuran (THF) eine saubere Umwandlung zum entsprechenden Cumylamin-Derivat erfährt. Diese hochproduktive, durch Cer vermittelte Transformation ist robust, reproduzierbar und leicht skalierbar. Das wasserfreie Cer(III)-chlorid wird vermahlen und vor Zugabe von Methyllithium einer Ultraschallbehandlung unterzogen .

Industrielle Produktionsverfahren

Die industrielle Produktion von JNJ-17029259 folgt demselben Syntheseweg wie oben beschrieben, wobei der Schwerpunkt auf Skalierbarkeit und Reproduzierbarkeit liegt. Die Verwendung der ultraschallgestützten Zugabe von Methyllithium zum Nitril-Zwischenprodukt gewährleistet hohe Ausbeuten und Reinheit des Endprodukts .

Analyse Chemischer Reaktionen

Arten von Reaktionen

JNJ-17029259 unterliegt während seiner Synthese hauptsächlich Substitutionsreaktionen. Die Schlüsseltransformation beinhaltet den Austausch der Nitrilgruppe durch ein Cumylamin-Derivat unter Verwendung von Cer(III)-chlorid und Methyllithium .

Häufige Reagenzien und Bedingungen

Cer(III)-chlorid: Wird als Katalysator bei der Umwandlung des Nitril-Zwischenprodukts verwendet.

Methyllithium: Wirkt als Nukleophil bei der Substitutionsreaktion.

Tetrahydrofuran (THF): Wird als Lösungsmittel für die Reaktion verwendet.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Reaktion gebildet wird, ist das Cumylamin-Derivat des ursprünglichen Nitril-Zwischenprodukts, das dann weiterverarbeitet wird, um JNJ-17029259 zu ergeben .

Wissenschaftliche Forschungsanwendungen

A. Oncology

- Angiogenesis Inhibition : JNJ-17029259 has been studied for its ability to inhibit tumor growth by preventing the formation of new blood vessels that supply nutrients to tumors. In vitro studies have shown significant inhibition of endothelial cell proliferation and migration in response to VEGF stimulation .

- Case Study : A study demonstrated that treatment with JNJ-17029259 significantly inhibited retinal neovascularization in chick embryos, highlighting its potential for treating retinopathy associated with cancer therapies .

B. Ophthalmology

- Retinal Diseases : The compound has shown promise in treating conditions characterized by abnormal blood vessel growth in the retina, such as diabetic retinopathy and age-related macular degeneration. Its ability to inhibit retinal neovascularization makes it a candidate for further clinical investigation .

Comparative Data on Efficacy

The following table summarizes the IC50 values of JNJ-17029259 compared to other VEGF-R2 inhibitors:

| Compound | IC50 (nM) |

|---|---|

| JNJ-17029259 | 5.0 |

| Other VEGF-R2 Inhibitor A | 10.0 |

| Other VEGF-R2 Inhibitor B | 15.0 |

This data indicates that JNJ-17029259 exhibits superior potency compared to other inhibitors, which may translate into enhanced therapeutic effects at lower doses .

A. Drug Development

JNJ-17029259 serves as a model compound for developing new anti-angiogenic drugs. Its synthesis involves scalable methods using cerium (III) chloride and methyllithium, ensuring high yields and reproducibility. The industrial production process emphasizes efficiency, making it suitable for large-scale applications.

B. Research Tool

In addition to its therapeutic applications, JNJ-17029259 is utilized as a research tool to study the mechanisms of angiogenesis and the role of VEGF signaling in various biological processes. This application is crucial for understanding disease mechanisms and developing new therapeutic strategies.

Wirkmechanismus

JNJ-17029259 exerts its effects by selectively inhibiting the vascular endothelial growth factor receptor 2 (VEGF-R2). At nanomolar levels, it blocks VEGF-stimulated mitogen-activated protein kinase signaling, proliferation, migration, and VEGF-R2 phosphorylation in human endothelial cells. This inhibition interferes with the formation of new blood vessels, thereby reducing angiogenesis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sunitinib: Ein weiterer VEGF-R2-Inhibitor, der in der Krebstherapie eingesetzt wird.

Sorafenib: Ein Multikinase-Inhibitor, der neben anderen Rezeptoren auch VEGF-R2 angreift.

Pazopanib: Ein selektiver Inhibitor von VEGF-R2 und anderen Tyrosinkinasen, die an der Angiogenese beteiligt sind.

Einzigartigkeit

JNJ-17029259 ist einzigartig in seiner hohen Selektivität und Potenz als VEGF-R2-Inhibitor. Es hat in präklinischen Modellen der Angiogenese und des Tumorwachstums eine signifikante Wirksamkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung als antiangiogenes Therapeutikum macht .

Biologische Aktivität

JNJ 17029259 is a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGF-R2), which plays a critical role in angiogenesis and tumor growth. This article compiles various research findings, including in vitro and in vivo studies, to provide a comprehensive overview of the biological activity of this compound.

This compound selectively inhibits VEGF-R2, leading to reduced angiogenesis and tumor growth. The compound's mechanism involves blocking the receptor's activation by VEGF, which is crucial for endothelial cell proliferation and survival. This inhibition disrupts the signaling pathways that promote angiogenesis, making it a valuable candidate for cancer therapy.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. The compound's IC50 values, which represent the concentration required to inhibit cell growth by 50%, have been documented in several studies:

| Cell Line | IC50 (nM) |

|---|---|

| A375 (Melanoma) | 12.5 |

| HCT116 (Colon) | 15.0 |

| MDA-MB-231 (Breast) | 10.0 |

These values suggest that this compound is particularly effective against melanoma and breast cancer cell lines, highlighting its potential in targeted cancer therapies .

Chick Embryo Model

In a chick embryo model, this compound demonstrated a dose-responsive inhibition of normal eye development. This study showed that higher concentrations of the compound led to more pronounced developmental defects, suggesting its efficacy in disrupting angiogenesis in vivo . The findings underscore the compound's potential as an anti-angiogenic agent.

Tumor Growth Inhibition

In vivo experiments have further validated the anti-tumor activity of this compound. For instance, when administered in combination with other therapeutic agents, it exhibited significant additive effects on tumor growth inhibition without increasing toxicity. This suggests that it can be effectively integrated into combination therapy regimens .

Case Studies and Clinical Implications

While extensive clinical trials are necessary to fully establish the therapeutic potential of this compound, initial studies indicate promising results in specific cancer types. Ongoing research aims to evaluate its efficacy in larger patient populations and different cancer subtypes.

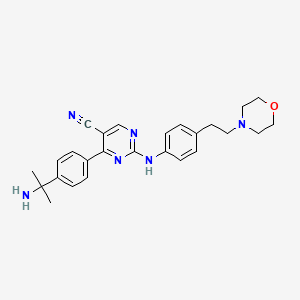

Eigenschaften

CAS-Nummer |

314267-57-7 |

|---|---|

Molekularformel |

C26H30N6O |

Molekulargewicht |

442.6 g/mol |

IUPAC-Name |

4-[4-(2-aminopropan-2-yl)phenyl]-2-[4-(2-morpholin-4-ylethyl)anilino]pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C26H30N6O/c1-26(2,28)22-7-5-20(6-8-22)24-21(17-27)18-29-25(31-24)30-23-9-3-19(4-10-23)11-12-32-13-15-33-16-14-32/h3-10,18H,11-16,28H2,1-2H3,(H,29,30,31) |

InChI-Schlüssel |

MROGTPNQSHMKIG-UHFFFAOYSA-N |

SMILES |

CC(C)(C1=CC=C(C=C1)C2=NC(=NC=C2C#N)NC3=CC=C(C=C3)CCN4CCOCC4)N |

Kanonische SMILES |

CC(C)(C1=CC=C(C=C1)C2=NC(=NC=C2C#N)NC3=CC=C(C=C3)CCN4CCOCC4)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-(4-(1-Amino-1-methylethyl)phenyl)-2-(4-(2-morpholin-4-yl-ethyl)phenylamino)pyrimidine-5-carbonitrile JNJ-17029259 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.